5-(2-Methylpropyl)-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-(2-Methylpropyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methylpropyl)-1,3,4-thiadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of agrochemicals and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-thione: Lacks the 2-methylpropyl group but shares the thiadiazole core structure.
5-Phenyl-1,3,4-thiadiazole-2(3H)-thione: Contains a phenyl group instead of the 2-methylpropyl group.
5-(2-Methylpropyl)-1,3,4-oxadiazole-2(3H)-thione: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
Uniqueness
5-(2-Methylpropyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
37663-53-9 |
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Molecular Formula |
C6H10N2S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
5-(2-methylpropyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C6H10N2S2/c1-4(2)3-5-7-8-6(9)10-5/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
SSVHMUZCBKRAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NNC(=S)S1 |
Origin of Product |
United States |
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